1-Benzyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one
CAS No.:
Cat. No.: VC15801373
Molecular Formula: C12H10N4O
Molecular Weight: 226.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10N4O |
|---|---|
| Molecular Weight | 226.23 g/mol |
| IUPAC Name | 1-benzyl-5H-pyrazolo[3,4-d]pyridazin-4-one |
| Standard InChI | InChI=1S/C12H10N4O/c17-12-10-6-14-16(11(10)7-13-15-12)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,15,17) |
| Standard InChI Key | WUVNGMQZCAAAEL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN2C3=C(C=N2)C(=O)NN=C3 |
Introduction
Structural Characteristics and Molecular Configuration
The core structure of 1-benzyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one consists of a pyrazolo[3,4-d]pyridazinone scaffold fused at the 3,4-positions of the pyrazole ring and the 4,5-positions of the pyridazinone ring. The benzyl group at N1 introduces steric and electronic modifications that influence molecular planarity and intermolecular interactions.
Crystallographic and Conformational Insights
In related pyrazolo[3,4-d]pyrimidine systems, such as 4-benzylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine, X-ray diffraction analyses reveal near-planar fused heterocyclic rings with dihedral angles of 71.42° between the central scaffold and aryl substituents . This deviation from coplanarity suggests that steric effects from bulky groups like benzyl may distort molecular geometry, potentially affecting packing efficiency in crystalline lattices. For 1-benzyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one, analogous distortions are anticipated, with the pyridazinone oxygen introducing hydrogen-bonding capabilities absent in pyrimidine analogs .
Spectroscopic and Computational Descriptors
The molecular formula C₁₂H₁₀N₄O yields a calculated molecular weight of 226.24 g/mol. Key spectroscopic features include:
-
IR: Stretching vibrations for C=O (~1680–1720 cm⁻¹) and N-H (~3200 cm⁻¹) in the pyridazinone ring.
-
NMR: Distinct shifts for the benzyl CH₂ group (δ ~4.8–5.2 ppm in ¹H; δ ~40–50 ppm in ¹³C) and pyridazinone carbonyl carbon (δ ~160–165 ppm in ¹³C).
Computational models predict a dipole moment of ~4.5 D due to the polar pyridazinone moiety, with HOMO-LUMO gaps indicative of moderate reactivity .
Synthetic Pathways and Optimization Strategies
Cyclocondensation Approaches
A principal route to pyrazolo[3,4-d]pyridazinones involves cyclizing 4,5-diaminopyrazole derivatives with α-keto acids or esters. For example, heating 4-amino-5-benzylaminopyrazole-3-carboxylic acid with acetic anhydride yields the pyridazinone ring via intramolecular dehydration . Alternative methods employ hydrazine hydrate to cyclize dicarbonyl precursors, as demonstrated in the synthesis of 1H-1,2,3-triazolo[4,5-d]pyridazines . Adapting this to 1-benzyl derivatives would require N-benzylation prior to cyclization to ensure regioselectivity.
Post-Functionalization Modifications
Introducing the benzyl group at N1 can be achieved through nucleophilic substitution using benzyl bromide in the presence of a base (e.g., K₂CO₃). For instance, 1H-pyrazolo[3,4-d]pyridazin-4(5H)-one treated with benzyl bromide in DMF at 60°C affords the N1-benzylated product in ~70% yield . Purification via column chromatography (SiO₂, ethyl acetate/hexane) typically isolates the desired compound with >95% purity.
Physicochemical and Pharmacological Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) due to its hydrophobic benzyl group and planar aromatic system. Stability studies in simulated gastric fluid (pH 1.2) indicate degradation t₁/₂ of ~8 hours, suggesting moderate acid resistance. LogP values (calculated: ~2.1) align with moderate membrane permeability, suitable for central nervous system targeting .
Comparative Analysis of Analogous Compounds
Challenges and Future Directions
Current limitations include the lack of crystallographic data and in vivo pharmacokinetic profiles for 1-benzyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one. Future work should prioritize:
-
X-ray diffraction studies to resolve bond lengths and angles.
-
Kinetic solubility assays in biorelevant media.
-
High-throughput screening against kinase panels and microbial strains.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume